molecular formula C13H20ClNO2 B7798346 Phenamacide hydrochloride

Phenamacide hydrochloride

Cat. No. B7798346
M. Wt: 257.75 g/mol
InChI Key: PPBQUBHHPSGLBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenamacide hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO2 and its molecular weight is 257.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenamacide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenamacide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacokinetic Study and Analysis Method Development : A study developed a gas chromatography-mass spectrometry method for analyzing phenazopyridine in rat plasma, indicating its use in pharmacokinetic studies (Chen et al., 2007).

  • Veterinary Medicine : Phenazopyridine hydrochloride was found to cause keratoconjunctivitis sicca (dry eye condition) in dogs after administration, highlighting its impact in veterinary medicine (Slatter, 1973).

  • Urinary Tract Stone Formation : A study noted that phenazopyridine hydrochloride therapy in the presence of existing urinary tract stones could lead to rapid increase in calculous size (Crawford & Mulvaney, 1978).

  • Analytical Chemistry : Phenazopyridine hydrochloride has been used in analytical chemistry, specifically in thin-layer chromatography for estimating its mixture with other drugs in tablet form (El-Abasawy et al., 2018).

  • NMR Assignments of Derivatives : Research into the NMR (Nuclear Magnetic Resonance) assignments of phenazopyridine derivatives, including phenazopyridine hydrochloride, has been conducted to understand its molecular structure (Burgueño-Tapia et al., 2005).

  • Formation of Urinary Stones : There are instances where phenazopyridine hydrochloride led to the formation of urinary stones, composed almost entirely of the drug itself (Mulvaney et al., 1972).

  • Pharmacokinetic Modeling : A study described a new LC–MS method for determining phenazopyridine in human plasma and developed a pharmacokinetic model for its in vivo behavior (Shang et al., 2005).

  • Phenamacril Resistance in Fungi : Research on mutations in the phenamacril-binding site of Fusarium Myosin-1 and their impact on motor function and sensitivity to phenamacril, a fungicide, provides insights into drug resistance mechanisms (Ni et al., 2020).

properties

IUPAC Name

[2-(3-methylbutoxy)-2-oxo-1-phenylethyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-10(2)8-9-16-13(15)12(14)11-6-4-3-5-7-11;/h3-7,10,12H,8-9,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBQUBHHPSGLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenamacide hydrochloride

CAS RN

31031-74-0
Record name Phenamacide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31031-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenamacide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031031740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.